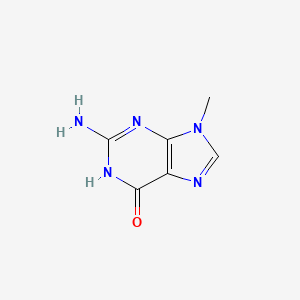

9-Methylguanine

Vue d'ensemble

Description

La 9-Méthylguanine est un dérivé de la guanine, l'une des quatre bases nucléiques présentes dans les acides nucléiques ADN et ARN. C'est une petite molécule de formule chimique C6H7N5O et d'une masse moléculaire de 165,15 g/mol

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 9-Méthylguanine peut être synthétisée par méthylation de la guanine. Une méthode courante implique la réaction de la guanine avec l'iodure de méthyle en présence d'une base comme le carbonate de potassium. La réaction est généralement effectuée dans un solvant comme le diméthylsulfoxyde à des températures élevées .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour la 9-Méthylguanine ne soient pas largement documentées, la synthèse suit généralement des principes similaires à ceux des méthodes de laboratoire, avec des optimisations pour l'échelle, le rendement et la pureté. Les procédés industriels peuvent impliquer des réacteurs à écoulement continu et des systèmes automatisés pour assurer une qualité de production constante.

Analyse Des Réactions Chimiques

Types de réactions : La 9-Méthylguanine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Oxydation : Une réaction importante est l'oxydation de la 9-Méthylguanine par l'oxygène singulet (O2). Cette réaction peut conduire à la formation de la 8-oxo-9-méthylguanine, un produit pertinent dans l'étude des dommages oxydatifs de l'ADN .

Réduction : Les réactions de réduction de la 9-Méthylguanine sont moins courantes mais peuvent être réalisées à l'aide d'agents réducteurs comme le borohydrure de sodium dans des conditions contrôlées.

Substitution : Les réactions de substitution impliquent souvent le remplacement du groupe méthyle par d'autres groupes fonctionnels. Par exemple, une substitution nucléophile peut se produire avec des réactifs comme l'azoture de sodium, conduisant à la formation de dérivés de la 9-azido-guanine .

Réactifs et conditions communs :

Oxydation : Oxygène singulet, peroxyde d'hydrogène et autres agents oxydants.

Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Substitution : Azoture de sodium, halogénoalcanes.

Principaux produits :

Oxydation : 8-oxo-9-méthylguanine.

Réduction : Formes réduites de la 9-Méthylguanine.

Substitution : Divers dérivés substitués de la guanine.

Applications De Recherche Scientifique

DNA Repair Mechanisms

9-Methylguanine plays a significant role in studying DNA repair mechanisms, particularly concerning O-methylguanine-DNA methyltransferase (MGMT). MGMT is a critical enzyme involved in repairing alkylated DNA, and research has shown that 9MG can influence the activity and expression of this enzyme:

- Study Findings : Research indicates that the presence of this compound can affect mutagenic frequencies in bacterial models, such as Escherichia coli, by altering DNA repair pathways .

- Case Study : In experiments with C3HeB/FeJ mice, it was observed that treatment with alkylating agents led to differential tumor prevalence based on MGMT status, suggesting that 9MG could be utilized to understand and manipulate these pathways for therapeutic purposes .

Cancer Therapeutics

The potential use of this compound in cancer therapy is being explored, especially concerning its interactions with chemotherapeutic agents:

- Mechanism : The compound has been studied for its ability to sensitize cancer cells to alkylating agents by inhibiting MGMT activity. This inhibition can lead to increased DNA damage and enhanced efficacy of treatments .

- Clinical Implications : Disulfiram, a drug known for its effects on alcohol dependence, has been shown to inhibit MGMT activity in glioblastoma cells, thereby increasing susceptibility to alkylating agents when combined with 9MG .

Biomolecular Simulations

This compound is also utilized in computational studies and biomolecular simulations:

- Research Focus : Studies have employed molecular dynamics simulations to understand the behavior of 9MG within nucleic acids, providing insights into its structural properties and interactions with other nucleobases .

- Experimental Studies : The gas-phase behavior of this compound has been investigated using theoretical methods combined with experimental data to elucidate its rotameric forms and stability .

Data Table: Summary of Research Findings

Mécanisme D'action

The mechanism of action of 9-Methylguanine involves its interaction with nucleic acids and proteins. It can form hydrogen bonds with complementary bases, influencing DNA and RNA structures. In oxidative reactions, this compound undergoes hydroxylation, leading to the formation of 8-oxo-9-methylguanine, which can cause mutations if not repaired .

Molecular Targets and Pathways:

DNA: this compound can be incorporated into DNA, affecting its stability and replication.

Proteins: It interacts with DNA repair enzymes, influencing their activity and the repair of damaged DNA.

Comparaison Avec Des Composés Similaires

Guanine: The parent compound of 9-Methylguanine, differing by the absence of the methyl group.

7-Methylguanine: Another methylated derivative of guanine, with the methyl group at the seventh position.

8-Oxo-7,8-dihydroguanine: A product of guanine oxidation, similar to 8-oxo-9-methylguanine.

Uniqueness: this compound is unique due to its specific methylation at the ninth position, which influences its chemical reactivity and biological interactions. This methylation alters its hydrogen bonding patterns and its susceptibility to oxidative damage, making it a valuable compound for studying DNA methylation and oxidative stress .

Propriétés

IUPAC Name |

2-amino-9-methyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H3,7,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWJNBOCAPUTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049318 | |

| Record name | 9-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5502-78-3 | |

| Record name | 9-Methylguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5502-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methylguanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02489 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5502-78-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,9-dihydro-9-methyl-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-METHYLGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/397W61ZHWY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9-methylguanine?

A1: this compound has a molecular formula of C6H7N5O and a molecular weight of 165.16 g/mol. [] (https://www.semanticscholar.org/paper/26e55791a32e6c846f31c33c555598ca409065e8)

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques are valuable for characterizing this compound, including:

- NMR Spectroscopy: Provides information on the structure, dynamics, and interactions of this compound in solution. [, , ] (https://www.semanticscholar.org/paper/52bb5e3202770a19789f83f552e7d0f4c4ef7213) (https://www.semanticscholar.org/paper/d22757830028f6dd2ca3815760edb3700d26f1f1)

- IR and Raman Spectroscopy: Useful for identifying different tautomers and rotamers of this compound, particularly in gas-phase and matrix isolation studies. [, , ] (https://www.semanticscholar.org/paper/e2488ad0858e9bb683c0feebaea2bcd9f7a47693) (https://www.semanticscholar.org/paper/9f63c7352e4215d8e01bb2b3b7aa1e4a4ddd6ddc)

- UV-Vis Spectroscopy: Used to investigate electronic transitions and interactions of this compound, particularly in the context of photochemistry and DNA damage. [, , , ] (https://www.semanticscholar.org/paper/7ca7eae31500604adfe35487b4c41aa8eaf20a68) (https://www.semanticscholar.org/paper/04fb3c8db75bc26abd295b5252b7a22af86f9bff)

Q3: How does methylation at the N9 position influence the spectroscopic properties of guanine?

A3: Methylation at the N9 position of guanine leads to distinct shifts in its spectroscopic signatures:

- NMR: Changes in chemical shifts of protons, particularly H8 and amino group protons, compared to unmethylated guanine are observed. []

- IR: Perturbations in vibrational frequencies associated with the purine ring system and the N9-methyl group are evident. [, ]

Q4: How does this compound interact with amino acids?

A4: this compound interacts with amino acids primarily through hydrogen bonding. Acrylamide, mimicking the amide side chain of asparagine and glutamine, forms a stable dimer with this compound via two hydrogen bonds: C6=O(this compound)···H—N(acrylamide) and N1—H(this compound)···O(acrylamide). []

Q5: How does the reactivity of this compound differ from guanine in the context of singlet oxygen oxidation?

A5: While both guanine and this compound undergo singlet oxygen oxidation, their reactivity and initial products differ. This compound, in its radical cation form, primarily yields an 8-peroxide intermediate upon reaction with singlet oxygen. In contrast, neutral guanine is believed to first form a 4,8-endoperoxide. [, ] This difference highlights the impact of methylation and ionization state on guanine's susceptibility to oxidation.

Q6: What is the role of protonation and deprotonation in the singlet oxygen oxidation of this compound?

A6: Protonation and deprotonation significantly influence the singlet oxygen oxidation pathway of this compound: [] - Protonated this compound: Oxidation proceeds via a concerted cycloaddition, leading to a 5,8-endoperoxide intermediate. - Deprotonated this compound: Oxidation follows a stepwise mechanism, forming an 8-peroxide that rearranges into a 4,8-endoperoxide.

Q7: What are the key factors influencing the stability of metal complexes with this compound?

A7: Several factors govern the stability of metal complexes with this compound: [, ]

Q8: How is computational chemistry being used to understand this compound interactions and reactions?

A8: Computational chemistry plays a crucial role in elucidating this compound chemistry:

- Structure Prediction: Determining stable conformations, tautomers, and rotamers of this compound and its complexes. [, , , , , ]

- Reaction Mechanism Elucidation: Mapping reaction pathways, identifying transition states, and calculating energy barriers for reactions involving this compound. [, , , ]

- Interaction Energy Calculations: Quantifying the strength of hydrogen bonding and other intermolecular interactions in this compound complexes. [, , , ]

- Solvent Effects: Evaluating the impact of solvation on the stability and reactivity of this compound and its complexes. [, , ]

- Spectroscopic Property Prediction: Calculating vibrational frequencies, electronic transitions, and other spectroscopic parameters to assist in experimental characterization. [, , ]

Q9: What computational methods are commonly employed in studying this compound?

A9: Various computational methods are utilized, often in a complementary manner, to study this compound, including:

- Density Functional Theory (DFT): A widely used method for ground-state electronic structure calculations, geometry optimizations, and energy evaluations. [, , , , , ]

- Møller-Plesset Perturbation Theory (MP2): Used to account for electron correlation effects, often providing more accurate energetics compared to DFT. [, , ]

- Coupled Cluster Theory (CCSD(T)): A highly accurate method for energy calculations and benchmarking other methods. [, , , ]

- Molecular Mechanics (MM): Used for studying large systems or performing molecular dynamics simulations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.